2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a 4-amino-5-benzyl-substituted triazole ring connected via a thioether bridge to an N-(2,4-dichlorophenyl)acetamide group.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-6-7-14(13(19)9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQZVOLNQCTAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation. The specific changes resulting from these interactions would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation.
Result of Action
Based on the known effects of similar compounds, it could potentially influence cell growth, proliferation, and survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets.
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various studies.
Chemical Structure and Properties
The molecular formula of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is with a molecular weight of approximately 263.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent. Various methods have been explored to optimize yields and purity. For example, the use of triethylamine as a catalyst in ethanol has been reported to yield satisfactory results .
Antimicrobial Activity
Research has demonstrated that derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole exhibit significant antibacterial properties. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | Antibacterial | 12.5 µg/mL |
| Control (Amoxicillin) | Antibacterial | 8 µg/mL |
These findings suggest that the compound has comparable activity to established antibiotics .
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 12.0 |
| PC3 (Prostate Cancer) | 10.0 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
The biological activity of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide can be attributed to its interaction with specific cellular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as alkaline phosphatase and other kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A study evaluated the effects on MCF7 and HCT116 cell lines and reported significant reductions in cell viability after treatment with varying concentrations of the compound .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Agrochemical Applications
- Fungicides :
- Plant Growth Regulators :
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in Pharmaceuticals evaluated various triazole derivatives for their antimicrobial activity against resistant strains of bacteria and fungi. The results indicated that compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide showed promising results against certain pathogens, suggesting its potential as a lead compound for drug development .
-
Cancer Cell Line Testing :
- In vitro studies have been conducted on cancer cell lines treated with triazole-based compounds. These studies revealed that certain derivatives inhibited cell proliferation significantly compared to controls, highlighting the need for further exploration of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide in cancer therapeutics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group demonstrates significant nucleophilic substitution potential. Key reactions include:
These reactions typically occur under mild alkaline conditions (pH 8-9) at 25-60°C, with DMF or ethanol as solvents .
Cyclization and Ring Modification
The 1,2,4-triazole core participates in cyclocondensation reactions:
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Hydrazinolysis : Reaction with hydrazine hydrate forms 4-amino-triazole intermediates, which undergo further acylation .
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Heterocycle Formation : Interaction with aryl isothiocyanates yields fused triazolo-thiadiazine systems under reflux conditions (Δ = 80-100°C) .
Example Pathway :
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Hydrazine hydrate → Intermediate hydrazide (Step yield: 78%)
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Aryl isothiocyanate addition → Cyclized product (Step yield: 65%)
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl group undergoes halogenation and nitration:
| Position | Reagent | Product | Selectivity |
|---|---|---|---|
| Para | HNO₃/H₂SO₄ (0-5°C) | 2,4-Dichloro-5-nitroacetamide | 89% |
| Ortho | Cl₂/FeCl₃ (40°C) | 2,4,6-Trichloroacetamide | 67% |
Reduction and Oxidation Pathways
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Ketone Reduction : NaBH₄ in ethanol selectively reduces carbonyl groups adjacent to the sulfanyl moiety (45-57% yield) .
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Oxidative Desulfurization : H₂O₂/CH₃COOH removes the sulfanyl group, forming a disubstituted triazole (72% yield) .
Cross-Coupling Reactions
The benzyl group facilitates Pd-catalyzed couplings:
| Reaction | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylacetamide analogs |
Yields range from 55% (sterically hindered substrates) to 82% (electron-deficient partners) .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
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Hydrolysis : Acetamide bond cleavage (t₁/₂ = 8.2 hr)
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Oxidative Metabolism : CYP3A4-mediated sulfoxidation (Major metabolite: sulfoxide derivative)
Mechanistic Insights
-
S-Alkylation : Proceeds via SN₂ mechanism, with cesium carbonate deprotonating the sulfhydryl group to enhance nucleophilicity .
-
Electrophilic Substitution : Directed by electron-withdrawing Cl groups, favoring para-nitration despite steric constraints .
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Enzymatic Oxidation : CYP450 enzymes abstract hydrogen from the benzyl position, forming a radical intermediate that reacts with molecular oxygen .
Synthetic Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 50-60°C | +22% efficiency |
| Solvent Polarity | ε = 20-30 (DMF) | +15% selectivity |
| Catalyst Loading | 5 mol% Pd | Maximizes TON |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole-acetamide derivatives, focusing on substituent variations and inferred biological implications.
Structural Variations and Pharmacological Relevance
Key Structural Features for Comparison :
Triazole Ring Substituents: Amino, benzyl, and aryl groups at positions 4 and 2.
Sulfanyl-Acetamide Linkage : Modifications in the acetamide’s N-aryl group.
Functional Group Additions : Halogens, heterocycles, or alkyl chains influencing bioactivity.
Comparative Analysis
Functional Insights from Structural Analogues
- Anti-Inflammatory Potential: The target compound’s dichlorophenyl group mirrors diclofenac (a COX-2 inhibitor), suggesting possible anti-exudative activity, as seen in furan-2-yl triazole-acetamides (10 mg/kg dose comparable to diclofenac) .
- Anticonvulsant Activity : Dichlorophenyl-containing analogs (e.g., ) show efficacy in seizure models, likely due to enhanced blood-brain barrier penetration from halogenation .
- Enzyme Modulation : Thiazole- or pyridinyl-substituted acetamides (e.g., ) may target kinases or ion channels, though the target compound’s benzyl group could prioritize GPCR interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
